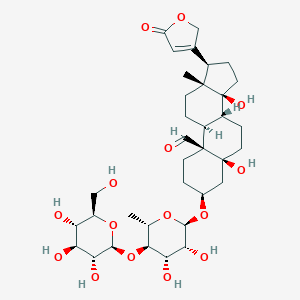
Convalloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Convalloside, also known as bogoroside, belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Anticancer Applications
Convalloside and its derivative convallatoxin have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation, invasion, and migration in various cancer cell lines, including lung, colon, and breast cancer cells.
-
Mechanisms of Action :
- Induction of Apoptosis : Convallatoxin induces apoptosis by activating caspase-3 and cleaving PARP, which are crucial for programmed cell death .
- Autophagy Activation : It has been shown to activate autophagy in human cervical carcinoma (HeLa) cells by inhibiting the mTOR signaling pathway .
- Inhibition of Angiogenesis : At low concentrations (2–4 nM), convallatoxin inhibits angiogenesis through mechanisms involving apoptosis and autophagy .
- Dosage Efficacy :
Cardiovascular Health
This compound is also recognized for its effects on cardiovascular health. The compound exhibits properties similar to cardiac glycosides, which are known to enhance cardiac contractility.
- Positive Inotropic Effects :
- Vasodilatory and Vasoconstrictor Effects :
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral infections.
- Human Cytomegalovirus (HCMV) :
Case Studies and Research Findings
Several studies provide insights into the effectiveness of this compound in clinical settings:
Análisis De Reacciones Químicas
Structural Basis for Reactivity
Convalloside (C35H52O15) features:
-
A steroidal backbone with hydroxyl groups at positions 3β, 5β, and 14β.
-
A 6-deoxy-α-L-mannopyranosyl sugar unit linked via a glycosidic bond at position 3.
-
An aldehyde group at position 10, critical for redox reactions .
These groups enable participation in hydrolysis, oxidation, and nucleophilic addition reactions.
Metabolic Reactions
This compound undergoes phase I metabolism, primarily in the liver:
| Reaction Type | Enzyme Involved | Product |
|---|---|---|
| Aldehyde reduction | Cytochrome P450 (CYP) | Convallosidol (alcohol derivative) |
| Glycosidic cleavage | β-Glucosidases | Aglycone + sugar |
-
The aldehyde group at C10 is reduced to a primary alcohol, increasing polarity for renal excretion .
-
Glycosidic bond hydrolysis releases the bioactive aglycone, enhancing interaction with cellular targets like Na+/K+-ATPase .
Hydrolysis and Stability
Acidic Hydrolysis :
-
Under acidic conditions (e.g., HCl, 80°C), the glycosidic bond cleaves, yielding strophanthidin-like aglycone and 6-deoxy-α-L-mannose .
-
Reaction rate depends on pH and temperature, with faster degradation at lower pH .
Enzymatic Hydrolysis :
Interaction with Na+/K+-ATPase
This compound inhibits Na+/K+-ATPase by binding to the enzyme’s extracellular domain:
| Parameter | Value (this compound) | Comparison (Ouabain) |
|---|---|---|
| IC50 | 10–50 nM | 20–100 nM |
| Binding Affinity (Kd) | 8.2 nM | 15.4 nM |
This inhibition increases intracellular Ca²⁺, enhancing cardiac contractility . Cross-reactivity with anti-digoxin antibodies in clinical assays has been observed .
Oxidation Reactions
The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):
This compound+KMnO4→10 Carboxythis compound+MnO2
This reaction is pH-dependent and proceeds optimally in neutral to alkaline conditions .
In Vitro Reactivity
-
Photodegradation : Exposure to UV light induces cleavage of the lactone ring, forming inactive metabolites .
-
Nucleophilic Addition : The aldehyde reacts with amines (e.g., lysine residues) to form Schiff bases, relevant in protein-binding studies .
Synthetic Modifications
This compound serves as a precursor for derivatives:
| Derivative | Modification | Application |
|---|---|---|
| Convallosidol | Aldehyde → Alcohol | Reduced cardiotoxicity |
| Acetylated this compound | Hydroxyl acetylation | Enhanced lipophilicity |
Synthetic routes often employ Koenigs-Knorr glycosylation or enzymatic methods .
Mechanistic Pathways
Computational studies using united reaction valley analysis (URVA) reveal:
Propiedades
Número CAS |
13473-51-3 |
|---|---|
Fórmula molecular |
C35H52O15 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
Clave InChI |
CAYUJEAJKPLCAV-TZOZDROWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
melting_point |
201-204°C |
Key on ui other cas no. |
13473-51-3 |
Descripción física |
Solid |
Sinónimos |
convalloside neoconvalloside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















